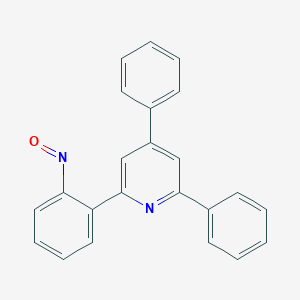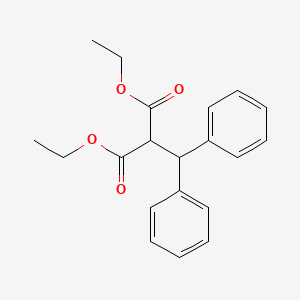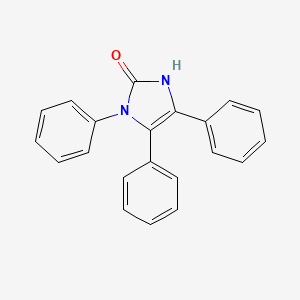
4-(9,10-Dihydrophenanthren-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(9,10-Dihydrophenanthren-2-yl)butanoic acid is a chemical compound with the molecular formula C18H18O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a butanoic acid group attached to the 2-position of the dihydrophenanthrene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene or its derivatives.
Hydrogenation: Phenanthrene undergoes catalytic hydrogenation to form 9,10-dihydrophenanthrene.
Functionalization: The dihydrophenanthrene is then functionalized with a butanoic acid group through a series of reactions, including Friedel-Crafts acylation and subsequent hydrolysis.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
化学反応の分析
Types of Reactions: 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Friedel-Crafts acylation typically uses aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation Products: Phenanthrenequinone and its derivatives.
Reduction Products: Dihydrophenanthrene derivatives.
Substitution Products: Various substituted phenanthrenes.
科学的研究の応用
4-(9,10-Dihydrophenanthren-2-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to the biological activity of phenanthrene derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
Phenanthrenequinone
Dihydrophenanthrene
1-(9,10-Dihydrophenanthren-2-yl)ethanone
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-(9,10-dihydrophenanthren-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c19-18(20)7-3-4-13-8-11-17-15(12-13)10-9-14-5-1-2-6-16(14)17/h1-2,5-6,8,11-12H,3-4,7,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBNZVJRYSEKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCCC(=O)O)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322940 |
Source


|
| Record name | 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-59-9 |
Source


|
| Record name | NSC402398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one](/img/structure/B7777917.png)





![N-[(2E)-1-[(4-Nitrophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B7777964.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide](/img/structure/B7777991.png)



